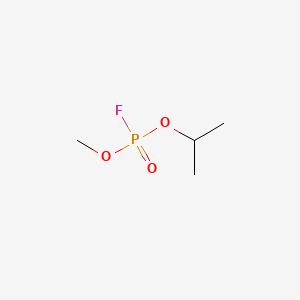

Isopropyl methyl phosphorofluoridate

Beschreibung

Isopropyl methyl phosphonofluoridate (C₄H₁₀FO₂P), commonly known as sarin or GB, is a potent organophosphorus nerve agent. It inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation, overstimulation of cholinergic synapses, and eventual respiratory failure . Its structure features a methyl group bonded to phosphorus and an isopropyl ester (O-isopropyl group), contributing to high volatility and rapid toxicity . Sarin’s synthesis involves methylphosphonic dichloride and isopropyl alcohol, followed by fluoridation .

Eigenschaften

CAS-Nummer |

2276-27-9 |

|---|---|

Molekularformel |

C4H10FO3P |

Molekulargewicht |

156.09 g/mol |

IUPAC-Name |

2-[fluoro(methoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C4H10FO3P/c1-4(2)8-9(5,6)7-3/h4H,1-3H3 |

InChI-Schlüssel |

XWFKTNUMAPILCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OP(=O)(OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of isopropyl methyl phosphorofluoridate typically involves the reaction of isopropyl alcohol with phosphorus trichloride to form diisopropylphosphite. This intermediate is then chlorinated and further reacted with sodium fluoride to replace the chlorine atom with fluorine, yielding isopropyl methyl phosphorofluoridate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Isopropyl methyl phosphorofluoridate undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form isopropyl alcohol, methylphosphonic acid, and hydrogen fluoride.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Isopropyl methyl phosphorofluoridate has several scientific research applications:

Wirkmechanismus

The primary mechanism of action of isopropyl methyl phosphorofluoridate involves the irreversible inhibition of cholinesterase enzymes. It forms a covalent bond with the active site serine residue of the enzyme, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This mechanism is similar to other organophosphorus compounds and is responsible for its potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organophosphorus Compounds

Chemical Structures and Physical Properties

Key Differences :

- Sarin ’s isopropyl ester enhances volatility, facilitating rapid absorption.

- DFP lacks a methyl-phosphorus bond, reducing AChE specificity but increasing neurotoxic esterase (NTE) inhibition .

- Soman ’s pinacolyl group provides steric hindrance, slowing aging (dealkylation) and prolonging toxicity .

Reactivity and Hydrolysis

- Hydrolysis Rates :

- Nucleophilic Reactions :

Toxicity and Inhibition Potency

| Compound | LD₅₀ (μg/kg, rat, oral) | pI₅₀ (AChE) | Neurotoxic Esterase (NTE) Inhibition | |

|---|---|---|---|---|

| Sarin | 170 | 9.3 | Low | |

| DFP | 4,000 | 8.1 | High | |

| Soman | 70 | 9.8 | Moderate | |

| Tabun | 200 | 8.9 | Low |

Key Findings :

- Sarin has acute lethality but minimal delayed neuropathy due to low NTE affinity.

- DFP is less acutely toxic but induces delayed neuropathy via NTE inhibition (aging half-life = 2–4 min at pH 8) .

- Soman ’s high pI₅₀ reflects superior AChE inhibition, but its bulky pinacolyl group complicates antidote design .

Neurotoxic Mechanisms

- Sarin: Primarily inhibits AChE, causing cholinergic crisis. No significant NTE interaction .

- DFP : Phosphorylates NTE in hen brain (Mr 160,000 protein), triggering aging and axonal degeneration .

- Tabun : Cyanide group enables alternative inhibition pathways, but slower aging reduces neurotoxicity risk .

Research Findings and Controversies

- Reactivity with Proteins : DFP binds multiple brain proteins (Mr 160,000, 92,000, 60,000), while sarin selectively targets AChE .

- Aging Rates : Sarin’s isopropyl group dealkylates faster than DFP’s, limiting reactivation .

- Hydrogen Bonding : Methanesulfonyl fluoride (MSF) has weaker hydrogen bonding than sarin/DFP, reducing anticholinesterase potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.